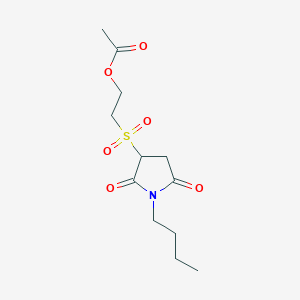
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate is a chemical compound that belongs to the class of sulfonyl esters It features a pyrrolidine ring substituted with a butyl group and a sulfonyl group, which is further connected to an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate typically involves the reaction of 1-butyl-2,5-dioxopyrrolidine with a sulfonyl chloride derivative, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
-
Formation of the sulfonyl intermediate
- React 1-butyl-2,5-dioxopyrrolidine with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine).
- Reaction temperature: 0-5°C.
- Solvent: Dichloromethane or another suitable organic solvent.
-
Esterification
- React the sulfonyl intermediate with ethyl acetate.
- Reaction temperature: Room temperature.
- Solvent: Dichloromethane or another suitable organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used in studies to understand the interactions of sulfonyl esters with biological targets.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl methacrylate: Similar structure but with a methacrylate group instead of an acetate group.
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the acetate group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H19NO6S |
|---|---|
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylethyl acetate |
InChI |
InChI=1S/C12H19NO6S/c1-3-4-5-13-11(15)8-10(12(13)16)20(17,18)7-6-19-9(2)14/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
DANUHKVVPMJINH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

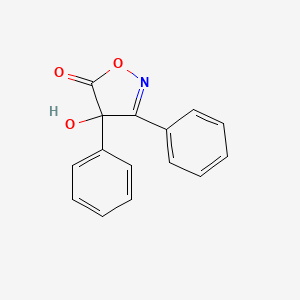

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
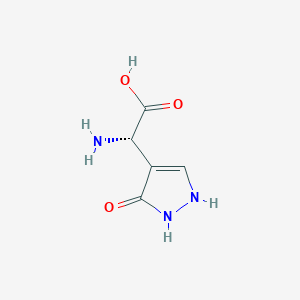
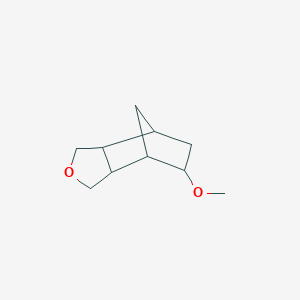
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
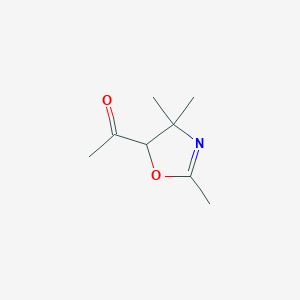
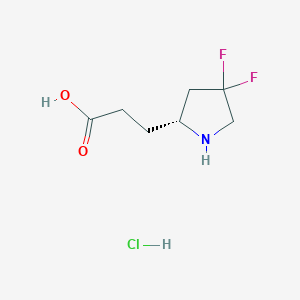
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
